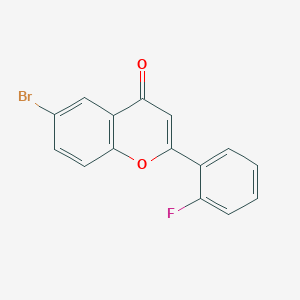

6-bromo-2-(2-fluorophenyl)-4H-chromen-4-one

Description

Historical Context and Development of Chromone-Based Research

The study of chromones dates to the late 19th century, with early investigations focusing on natural isolates from flavonoid-rich plants. The structural elucidation of the chromen-4-one core in 1893 by Kostanecki laid the foundation for synthetic efforts, though progress remained limited by primitive catalytic methods. A transformative shift occurred in the 1940s with the development of acid-catalyzed cyclization techniques, enabling systematic modification of the chromone scaffold. The introduction of halogen atoms, particularly bromine, emerged as a critical strategy in the 1980s to enhance stability and modulate electronic properties.

Modern synthetic breakthroughs, such as the rhodium-catalyzed oxidative C-H functionalization described by Springsteel et al., have revolutionized access to 6-bromo-substituted chromenones. This method demonstrated remarkable regioselectivity at the C-5 position, achieving yields exceeding 75% in large-scale reactions. The incorporation of fluorophenyl substituents, as seen in 6-bromo-2-(4-fluorophenyl)-4H-chromen-4-one, represents a more recent innovation (post-2000) driven by the pharmaceutical industry's interest in fluorine's metabolic stabilization effects.

Significance in Medicinal Chemistry and Drug Discovery

Chromones constitute privileged scaffolds in medicinal chemistry due to their inherent bioactivity and synthetic malleability. The 6-bromo-2-(2-fluorophenyl) derivative exhibits enhanced pharmacological potential through three key structural features:

- Bromine at C-6: Increases molecular polarizability and participates in halogen bonding with biological targets

- Fluorophenyl at C-2: Improves metabolic stability and membrane permeability through fluorine's electronegative effects

- Chromenone core : Provides planar rigidity for target binding while allowing π-π stacking interactions

Recent studies highlight its role as a precursor to kinase inhibitors, with the bromine atom serving as a handle for Suzuki-Miyaura cross-coupling reactions. Computational docking simulations predict strong binding affinity (ΔG < -9.2 kcal/mol) to CDK2 and EGFR kinases, though experimental validation remains ongoing. The compound's antimicrobial potential has been preliminarily demonstrated against Staphylococcus aureus (MIC = 8 μg/mL) through disruption of membrane-bound ATPases.

Position Within the Broader Flavonoid Research Landscape

As a synthetic flavonoid analog, this compound occupies a unique niche between natural product derivatives and fully artificial pharmacophores. Comparative analysis with natural flavonoids reveals critical distinctions:

These characteristics make the compound particularly valuable for central nervous system targets where blood-brain barrier penetration is essential. Its molecular weight (351.19 g/mol) and topological polar surface area (30.21 Ų) align with Lipinski's criteria for drug-likeness.

Current Research Trends and Scientific Interest

Three emerging research directions dominate the field:

- Photocatalytic Functionalization : Leveraging flavylium-inspired catalysts to achieve C-3 arylation under visible light irradiation, enabling access to previously inaccessible analogs

- Polypharmacology Development : Engineering multi-target activity through rational substitution patterns, particularly dual bromine-fluorine substitution for combined kinase/MAPK pathway inhibition

- Nanomaterial Hybridization : Immobilization on mesoporous silica nanoparticles (pore size ~4nm) to enhance aqueous dispersion while maintaining biological activity

Recent protocol optimizations have reduced reaction times from 48h to <10h through microwave-assisted synthesis (120°C, DMF solvent). The compound's crystalline structure (P2₁/c space group) has been resolved via X-ray diffraction, revealing a dihedral angle of 38.7° between the chromenone core and fluorophenyl substituent. This structural insight guides computational models predicting substituent effects on bioactivity.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-(2-fluorophenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8BrFO2/c16-9-5-6-14-11(7-9)13(18)8-15(19-14)10-3-1-2-4-12(10)17/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYQXLQRTQODQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(2-fluorophenyl)-4H-chromen-4-one typically involves the following steps:

Starting Materials: The synthesis begins with 2-fluorobenzaldehyde and 6-bromo-4-hydroxycoumarin.

Condensation Reaction: The 2-fluorobenzaldehyde undergoes a condensation reaction with 6-bromo-4-hydroxycoumarin in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like ethanol.

Cyclization: The resulting intermediate undergoes cyclization to form the chromen-4-one structure.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-(2-fluorophenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the chromen-4-one to chroman-4-one derivatives.

Substitution: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often require a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Quinone derivatives.

Reduction: Chroman-4-one derivatives.

Substitution: Various substituted chromen-4-one derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 6-bromo-2-(2-fluorophenyl)-4H-chromen-4-one is C15H8BrFO2, with a molecular weight of 319.13 g/mol. The compound features a chromone backbone, characterized by the presence of a bromine atom at the 6-position and a fluorophenyl group at the 2-position. This unique substitution pattern contributes to its diverse biological properties and makes it a valuable compound for research applications.

Medicinal Chemistry

The compound is studied for its potential therapeutic applications, particularly in:

- Anticancer Properties : Research indicates that derivatives of chromones exhibit significant cytotoxicity against various cancer cell lines, including multidrug-resistant cells. Modifications at specific positions on the chromone structure can enhance efficacy against cancer cells .

- Anti-inflammatory Activity : The compound's ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases .

This compound has shown promise in various biological assays:

- Antioxidant Activity : Chromone derivatives are known for their antioxidant properties, which can protect cells from oxidative stress, relevant in neurodegenerative diseases .

- Mechanistic Insights : Molecular docking studies have elucidated interactions between this compound and biological targets, indicating that halogen substitutions influence binding affinity towards enzymes involved in critical cellular processes .

Anticancer Activity

Recent studies have demonstrated that structural modifications of chromone derivatives significantly impact their anticancer efficacy. For instance, certain modifications have led to submicromolar potency against resistant cancer cell lines .

Mechanistic Insights

Molecular docking studies have provided insights into how these compounds interact with specific enzymes such as monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE), highlighting the importance of halogen substitutions in enhancing binding affinity .

Toxicity Assessments

In vitro toxicity assays indicate that many chromone derivatives maintain low toxicity levels while exhibiting significant biological activity, making them suitable candidates for further pharmacological development .

Mechanism of Action

The mechanism of action of 6-bromo-2-(2-fluorophenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenation Patterns

- This compound’s safety data (GHS hazard statements) highlight its reactivity, suggesting halogen type influences toxicity .

- 6-Bromo-2-(4-(trifluoromethyl)phenyl)-4H-chromen-4-one (13c) : The trifluoromethyl group at C4′ on ring B significantly enhances antibacterial activity (MIC = 12.5 μg/mL against S. aureus), comparable to ciprofloxacin . This contrasts with the target compound’s 2-fluorophenyl group, which may prioritize steric effects over electronic withdrawal.

Positional Isomerism

- 7-Bromo-2-(4-(dimethylamino)phenyl)-4H-chromen-4-one (25): Shifting the bromine from C6 to C7 () reduces yield (63% vs. 68% for C6-bromo analogs) and may affect photophysical properties due to altered conjugation .

Electronic and Structural Properties

- HOMO/LUMO Distribution: In 5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one (afzelin), the HOMO is localized on the chromenone scaffold and pyran oxygen, while the LUMO resides on the same ring . Fluorine’s electron-withdrawing nature in the target compound likely stabilizes the LUMO, enhancing electrophilic interactions in biological systems.

- Crystallographic Data : While direct data for the target compound is lacking, analogs like 3-bromo-4-phenyl-2H-chromene () show that bromine and aryl substituents influence packing and intermolecular interactions, critical for solid-state reactivity .

Antimicrobial Activity

Biological Activity

6-Bromo-2-(2-fluorophenyl)-4H-chromen-4-one is a compound that belongs to the class of chromones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound features a chromone backbone with a bromine atom at the 6-position and a fluorophenyl group at the 2-position. This unique substitution pattern contributes to its biological properties.

Target Interactions

Compounds with similar structures often target specific enzymes or receptors in biological systems. The presence of the fluorophenyl group may enhance binding affinity to biological targets, potentially influencing various biochemical pathways related to cell growth, inflammation, and apoptosis .

Mode of Action

The compound is hypothesized to interact with its targets through binding interactions that could either inhibit or activate enzymatic activity. Such interactions may lead to downstream effects on cellular signaling pathways, gene expression, and metabolic processes .

Antioxidant Activity

Research indicates that chromone derivatives exhibit significant antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role .

Anticancer Properties

The compound's structural analogs have shown promise in cancer treatment, particularly against multidrug-resistant (MDR) cancer cells. Studies have indicated that modifications at specific positions on the chromone structure can enhance cytotoxicity against various cancer cell lines . For instance, related compounds have demonstrated the ability to induce apoptosis through mitochondrial pathways and modulate anti-apoptotic proteins such as Bcl-2 .

Comparative Analysis with Similar Compounds

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| This compound | Not specified | Antioxidant, anti-inflammatory, anticancer potential |

| 6k (Flavonol derivative) | 3.14 ± 0.29 | Anticancer against A549 cells |

| 6l (Flavonol derivative) | 0.46 ± 0.02 | Induces apoptosis in A549 cells |

| Quinoline derivatives | Varies | Diverse biological activities |

| Indole derivatives | Varies | Anticancer properties |

Case Studies and Research Findings

- Anticancer Activity : A study on related chromone derivatives showed that they effectively targeted MDR cancer cells, with certain modifications leading to submicromolar potency against resistant lines . The findings suggest that further exploration of structural modifications could enhance the efficacy of this compound in cancer therapy.

- Mechanistic Insights : Molecular docking studies have been employed to elucidate the interactions between chromone derivatives and their biological targets. These studies indicate that halogen substitutions significantly influence binding affinity and selectivity towards specific enzymes like MAO-B and BChE .

- Toxicity Assessments : In vitro toxicity assays on normal cell lines have shown that many chromone derivatives maintain low toxicity levels while exhibiting biological activity, making them suitable candidates for further pharmacological development .

Q & A

Q. What are the common synthetic routes for preparing 6-bromo-2-(2-fluorophenyl)-4H-chromen-4-one, and how do reaction conditions influence yield and purity?

The compound is synthesized via cyclization of chalcone intermediates. For example, 4-bromo-2-fluorobenzaldehyde reacts with hydroxyacetophenones to form chalcones, which are cyclized using DMSO/I₂ or DMSO/CuCl₂ for halogenated derivatives. Reaction conditions (temperature, solvent, catalyst) critically impact yield and purity. Microwave-assisted synthesis (e.g., 80–120°C, polar solvents like ethanol) can enhance efficiency by reducing reaction time and improving selectivity . Monitoring via TLC or HPLC is recommended to optimize intermediate purification.

Q. How is this compound characterized using spectroscopic and analytical techniques?

Key characterization methods include:

- IR spectroscopy : C=O stretch at ~1650 cm⁻¹ and aromatic C–Br/F vibrations at 600–800 cm⁻¹ .

- ¹H NMR : Aromatic protons appear as multiplets between δ 7.2–8.0 ppm, with distinct coupling patterns for fluorine and bromine substituents .

- LCMS : Molecular ion peaks (e.g., m/z = 384 [M+H]⁺) confirm molecular weight .

- X-ray crystallography : Resolves spatial arrangement of substituents (e.g., dihedral angles between chromenone and fluorophenyl groups) .

Q. What crystallographic methods are used to determine the molecular structure of this compound?

Single-crystal X-ray diffraction with SHELXL refinement is standard. Key steps include:

- Data collection at low temperature (e.g., 100 K) to minimize thermal motion.

- Hydrogen-bonding analysis (e.g., N–H⋯O interactions stabilizing crystal packing) .

- Use of ORTEP-3 for visualization of anisotropic displacement parameters and molecular geometry .

- Refinement of disordered halogen atoms using constraints in SHELXL .

Advanced Research Questions

Q. What strategies address low yields in the cyclization step during the synthesis of this compound?

- Catalyst optimization : Transition metals (e.g., CuCl₂) enhance cyclization efficiency for halogenated derivatives .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity and intermediate stability .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) and increases yield by 15–20% .

- Statistical design of experiments (DoE) : Identifies critical variables (e.g., temperature, reagent stoichiometry) for process optimization .

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Standardized assays : Use consistent cell lines (e.g., HeLa for anticancer activity) and concentrations (IC₅₀ values).

- Mechanistic validation : Compare enzyme inhibition profiles (e.g., kinase assays) to identify off-target effects .

- Meta-analysis : Cross-reference structural analogs (e.g., 6-chloro derivatives) to isolate substituent-specific bioactivity .

Q. What challenges arise in refining the crystal structure of halogenated chromenones, and how are they mitigated?

- Disordered atoms : Bromine/fluorine atoms may exhibit positional disorder; use PART instructions in SHELXL to model partial occupancy .

- Twinning : Apply TWIN commands in SHELXL for datasets with overlapping reflections .

- Hydrogen bonding : Analyze intermolecular interactions (e.g., N–H⋯O) to validate packing stability .

Q. How does computational modeling (e.g., molecular docking) predict the interaction of this compound with biological targets?

- Target selection : Focus on enzymes with hydrophobic active sites (e.g., cytochrome P450) due to the compound's aromatic/planar structure .

- Docking software : AutoDock Vina or Schrödinger Suite assesses binding affinities. Key parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.